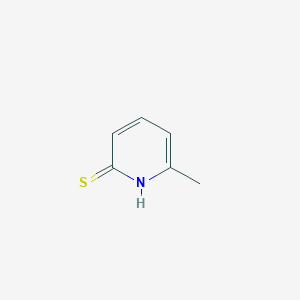

2-Mercapto-6-methylpyridine

Overview

Description

2-Mercapto-6-methylpyridine is a sulfur-containing heterocycle that is part of a broader class of compounds known as mercaptopyridines. These compounds are characterized by the presence of a thiol group (-SH) attached to a pyridine ring, which is a six-membered aromatic ring containing one nitrogen atom. The methyl group at the 6-position indicates a substitution that can influence the chemical and physical properties of the molecule.

Synthesis Analysis

The synthesis of mercaptopyridines can be achieved through various methods. For instance, the synthesis of 3-Mercapto-2(1H)-pyridinone, a related compound, involves a three-step process starting from 2-tert-butylthiazolo[4,5-b]pyridine, which upon further reactions can lead to the formation of novel azaphenoxathiine systems . Another synthesis route for a mercapto derivative is reported for 2-mercapto-3-trifluoromethylpyridine, where 2-chloro-3-trifluoromethylpyridine reacts with sodium persulfide in ethyl alcohol, yielding a 50.0% product . These methods highlight the versatility in synthesizing substituted mercaptopyridines.

Molecular Structure Analysis

The molecular structure of mercaptopyridines is confirmed using spectroscopic techniques such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy. For example, the structure of 2-mercapto-3-trifluoromethylpyridine was confirmed by IR and 1H NMR . These techniques are crucial for determining the positions of substituents on the pyridine ring and the presence of functional groups like the mercapto group.

Chemical Reactions Analysis

Mercaptopyridines undergo various chemical reactions due to the reactivity of the thiol group and the aromatic ring. For instance, 2-Mercapto-3,5,7-triphenylpyrido[2,3-d]pyrimidine-4(3H)-one reacts with different reagents to form condensed heterocyclic systems . Additionally, reactions of 2-mercapto-3-ureido- and 2-mercapto-3-aminopyridines with β-halo carbonyl compounds lead to the formation of S-β-keto alkyl, N,S-bis(β-ketoalkyl), and N,S-diacyl derivatives of pyridine . These reactions demonstrate the potential of mercaptopyridines to participate in the synthesis of complex heterocyclic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of mercaptopyridines are influenced by the presence of the thiol group and the substituents on the pyridine ring. The thiol group is known for its nucleophilicity and ability to form hydrogen bonds, which can affect the boiling point, solubility, and reactivity of the compound. The substituents, such as the methyl group in 2-mercapto-6-methylpyridine, can also impact the electron distribution in the ring, thereby influencing the compound's reactivity and stability. The synthesis and reactions of various mercaptopyridine derivatives, as discussed in the papers , provide insights into the diverse properties of these compounds.

Scientific Research Applications

1. Coordination Complexes and Antimicrobial Activity

2-Mercapto-6-methylpyridine derivatives have been utilized in the synthesis of coordination complexes, exhibiting unique structural properties and potential antimicrobial activities. For instance, cobalt(II)-pyridine-2,5-dicarboxylate complexes with derivatives of 2-Mercapto-6-methylpyridine have been synthesized, revealing distinct crystal structures and potential antimicrobial properties (Çolak et al., 2010).

2. Nonlinear Optical Materials

2-Mercapto-6-methylpyridine derivatives have been identified as crucial components in the synthesis of nonlinear optical materials. A coordination polymer incorporating a derivative of 2-Mercapto-6-methylpyridine showcased remarkable photoluminescence and nonlinear optical properties, making it a promising candidate for various optical applications (Wang Lei et al., 2012).

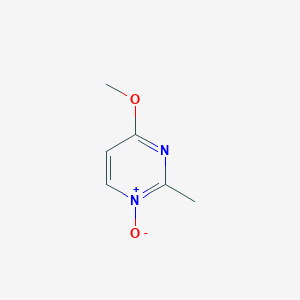

3. Nanomaterial Synthesis

The derivatives of 2-Mercapto-6-methylpyridine have been used in the synthesis of nanomaterials. For example, the thermolysis of a complex formed by the reaction of 2-Mercapto-6-methylpyridine-N-oxide with iron resulted in the formation of γ-Fe2O3 nanocrystallites, exhibiting a specific surface area beneficial for various applications (Edrissi & Soleymani, 2011).

4. Catalytic Applications

2-Mercapto-6-methylpyridine and its derivatives have found applications in catalysis. They have been instrumental in forming transition metal complexes used in various catalytic processes spanning from biochemical transformations to polymerization reactions (Winter et al., 2011).

5. Peptide Synthesis

In the field of peptide synthesis, derivatives of 2-Mercapto-6-methylpyridine have been used to develop efficient procedures for the preparation of C-terminal thioester peptides, highlighting its adaptability and applicability in peptide chemistry (Liu & Mayer, 2013).

Safety and Hazards

2-Mercapto-6-methylpyridine is classified as Acute Tox. 4 Oral, Eye Dam. 1, Skin Irrit. 2, Skin Sens. 1, and STOT SE 3 . It is harmful if swallowed, causes skin irritation and serious eye damage, may cause an allergic skin reaction, and may cause respiratory irritation . Personal protective equipment such as dust masks, eyeshields, and gloves are recommended when handling this compound .

Future Directions

While specific future directions for 2-Mercapto-6-methylpyridine are not mentioned in the literature, mercapto compounds in general are of interest in various fields, including medicinal chemistry, due to their antioxidant properties and ability to bind heavy metals . They are also used as building blocks in the synthesis of more complex molecules .

Mechanism of Action

Target of Action

It’s known that mercapto compounds often interact with metal ions in biological systems due to their sulfur group .

Mode of Action

Mercapto compounds generally act as ligands, binding to metal ions in biological systems. This interaction can influence the activity of metalloproteins and other metal-dependent biological processes .

Result of Action

As a mercapto compound, it may interact with metal ions, potentially affecting the function of metalloproteins and other metal-dependent processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Mercapto-6-methylpyridine . .

properties

IUPAC Name |

6-methyl-1H-pyridine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NS/c1-5-3-2-4-6(8)7-5/h2-4H,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGZZHADAOWGUEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC(=S)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80415830 | |

| Record name | 2-Mercapto-6-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80415830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

18368-57-5 | |

| Record name | 2-Mercapto-6-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80415830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Mercapto-6-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 6-methylpyridine-2-thiol coordinate to metal centers, and what unique coordination modes have been observed?

A1: 6-Methylpyridine-2-thiol can act as a versatile ligand, coordinating to metal centers through both its sulfur and nitrogen atoms. While it commonly binds through the sulfur atom alone, a unique coordination mode has been observed in hexaruthenium cluster complexes. In these complexes, the ligand bridges four basal ruthenium atoms through the sulfur atom and an edge-bridging ruthenium atom through the nitrogen atom []. This bridging mode highlights the potential for 6-methylpyridine-2-thiol to form diverse and structurally interesting metal complexes.

Q2: Can 6-methylpyridine-2-thiol be used to synthesize materials with interesting photophysical properties?

A2: Yes, incorporating 6-methylpyridine-2-thiol into dinuclear platinum(II) complexes leads to the formation of chromophores exhibiting metal-metal-to-ligand charge transfer (MMLCT) []. These complexes absorb light in the visible region and display high quantum yield photoluminescence with emission extending into the far-red region. This property makes these complexes potentially valuable for applications such as promoting light-driven chemical reactions and studying coherence phenomena in transient metal-metal bond formation.

Q3: Does the coordination geometry of 6-methylpyridine-2-thiol in ruthenium complexes affect their properties?

A3: Research indicates that the coordination of 6-methylpyridine-2-thiol and related ligands to ruthenium(IV) bis(allyl) dimers can result in two geometric isomers: axial and equatorial []. These isomers, present in varying ratios, exhibit distinct 1H NMR spectra. This difference in spectroscopic properties suggests potential variations in reactivity and overall chemical behavior depending on the specific isomer formed.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-methyl-3,8-dihydropurin-6-one](/img/structure/B101971.png)

![4-[(Ethoxycarbonyl)oxy]benzoic acid](/img/structure/B101982.png)